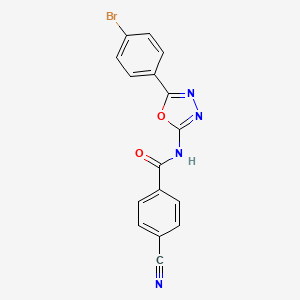

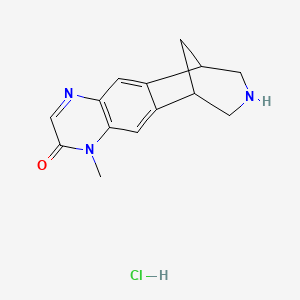

![molecular formula C17H14N4O2S2 B2678924 N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-48-2](/img/structure/B2678924.png)

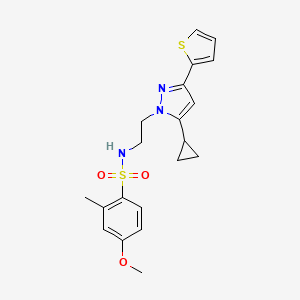

N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a chemical compound with the molecular formula C17H14N4O2S2 and a molecular weight of 370.45. It is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density suggest that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Photophysical Properties and Hydrogen Bonding

Hydrogen Bond Associated Photophysical Properties

Research has shown that N-(benzo[d]thiazol-2-yl)acetamides, closely related to the specified compound, exhibit unique hydrogen bonding characteristics leading to distinct photophysical properties. These properties are significantly influenced by the substituents on the benzothiazole moiety, impacting their potential applications in materials science and photonic devices (Balijapalli et al., 2017).

Anticancer Activity

Benzothiazole Moiety in Anticancer Agents

Some benzothiazole derivatives have been evaluated for their anticancer activities. Studies demonstrate that molecules incorporating the benzothiazole unit, similar to the compound , exhibit promising anticancer potential against various cancer cell lines. This suggests potential research applications in developing novel anticancer therapies (Havrylyuk et al., 2010).

Antimicrobial Activity

Benzothiazole Derivatives as Antimicrobial Agents

Research into benzothiazole derivatives, including structures akin to N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, has revealed significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as templates for designing new antimicrobial drugs (Anuse et al., 2019).

Anti-Inflammatory and Analgesic Activities

Potential Anti-Inflammatory and Analgesic Effects

Investigations into benzothiazole derivatives have shown their capabilities as anti-inflammatory and analgesic agents. This indicates their application in researching and developing new therapeutic agents aimed at treating inflammation and pain (Verma et al., 2014).

Ligand-Protein Interactions and Photovoltaic Efficiency

Ligand-Protein Interactions and Efficiency in Solar Cells

Benzothiazole derivatives have been studied for their interaction with proteins and their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). This dual applicability emphasizes the compound's potential in both biomedical research and renewable energy technologies (Mary et al., 2020).

作用機序

While the specific mechanism of action for “N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is not mentioned in the retrieved sources, similar benzothiazole derivatives have been evaluated for anti-inflammatory activity. Some of these compounds have shown high values for COX-1 inhibition and excellent COX-2 SI values .

特性

IUPAC Name |

N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKAMXIXRAOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2678852.png)

![2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2678853.png)